molecular formula C20H20N6O2 B5515877 N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B5515877
M. Wt: 376.4 g/mol
InChI Key: JSKYWEYTRDUMKI-UHFFFAOYSA-N
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Description

N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C20H20N6O2 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.16477390 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gastric Antisecretory and Cytoprotective Properties

A study describes the discovery of a novel class of antiulcer agents, substituted imidazo[1,2-a]pyridines, which exhibit both gastric antisecretory and cytoprotective properties. These compounds are neither histamine (H2) receptor antagonists nor prostaglandin analogues. Their gastric antisecretory activity may involve inhibition of the H+/K+-ATPase enzyme (Kaminski et al., 1985).

Potential Probes for Peripheral Benzodiazepine Receptors

Imidazo[1,2-α]pyridines have been identified as high affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR). The study explored the synthesis of these compounds for potential study of PBR in vivo using SPECT (Katsifis et al., 2000).

Histamine H2-Receptor Antagonists and Antiulcer Activities

A series of imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives were synthesized and showed histamine H2-receptor antagonist, gastric antisecretory, and antiulcer activities. Specific compounds within this series demonstrated potent antisecretory and cytoprotective activity (Katsura et al., 1992).

Fluorescent Probes for Mercury Ion

A study reported the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles to produce 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines. One of the derivatives was an efficient fluorescent probe for mercury ion in both acetonitrile and buffered aqueous solution (Shao et al., 2011).

Melatonin Receptor Ligands

A novel class of imidazo[1,2-a]pyridines was designed as melatonin receptor ligands. Compounds within this class demonstrated good selectivity and affinities for melatonin receptors, indicating their potential in related therapies (El Kazzouli et al., 2011).

Inhibitors of Human Rhinovirus

A series of imidazo[1,2-a]pyridines were designed and prepared as antirhinovirus agents, related structurally to Enviroxime. These compounds were synthesized with a focus on stereospecificity and showed potential as inhibitors of human rhinovirus (Hamdouchi et al., 1999).

Synthesis of 1,2-Diketones Using Molecular Oxygen

A novel copper-catalyzed double carbonylation of imidazo[1,2-a]pyridines was described, providing a new approach to synthesize 1,2-carbonyl imidazo[1,2-a]pyridines. These products are important substrates in the preparation of fine chemicals and share a skeleton similar to Zolpidem, a widely prescribed drug (Wang et al., 2015).

Synthesis and Insecticidal Assessment

A study involved the synthesis of various heterocycles, incorporating a thiadiazole moiety, and their insecticidal assessment against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antitumor Activity of Imidazo[1,2-a]pyridin-6-yl Acetamide Derivatives

A series of imidazo[1,2- a ]pyridin-6-yl acetamide derivatives were synthesized and evaluated for antitumor activity against SMMC7721 and HCT116 cells in vitro. Most compounds exhibited excellent anticancer activity, highlighting the potential for further in-depth study of their antitumor properties (Chena et al., 2022).

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-15-23-25(20(28)26(15)16-7-3-2-4-8-16)14-19(27)21-11-10-17-13-22-18-9-5-6-12-24(17)18/h2-9,12-13H,10-11,14H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKYWEYTRDUMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=CC=C2)CC(=O)NCCC3=CN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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